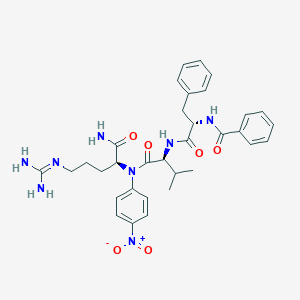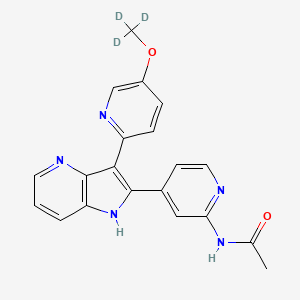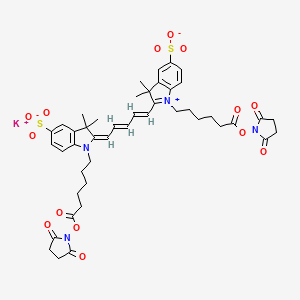
Bz-Phe-Val-N(Ph(4-NO2))Arg-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is particularly valuable for its ability to serve as a substrate for various proteolytic enzymes such as thrombin, trypsin, and papain . The cleavage of this substrate by these enzymes releases p-nitroaniline, which can be quantitatively measured by absorbance at 405 nm, making it a useful tool in enzymatic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bz-Phe-Val-N(Ph(4-NO2))Arg-NH2 involves multiple steps, starting with the protection of amino groups and the sequential coupling of amino acids. The process typically includes:
Protection of Amino Groups: The amino groups of phenylalanine, valine, and arginine are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Coupling Reactions: The protected amino acids are then coupled sequentially using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the peptide chain.
Introduction of the Nitro Group: The nitro group is introduced to the phenyl ring of the arginine residue through nitration reactions using reagents like nitric acid.
Deprotection: Finally, the protecting groups are removed under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, and the final product is often lyophilized for storage and distribution .
Analyse Des Réactions Chimiques
Types of Reactions
Bz-Phe-Val-N(Ph(4-NO2))Arg-NH2 undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by proteolytic enzymes like thrombin, trypsin, and papain, leading to the release of p-nitroaniline.
Nitration: Introduction of the nitro group to the phenyl ring during synthesis.
Coupling Reactions: Formation of peptide bonds during synthesis.
Common Reagents and Conditions
Hydrolysis: Enzymes such as thrombin, trypsin, and papain in buffered solutions at optimal pH and temperature conditions.
Nitration: Nitric acid or other nitrating agents under controlled temperature conditions.
Coupling Reactions: DCC or EDC as coupling reagents in the presence of base catalysts.
Major Products Formed
- Hydrolysis: p-Nitroaniline and the corresponding peptide fragments .
Nitration: Nitro-substituted phenylalanine derivatives.
Coupling Reactions: Peptide chains with protected amino groups.
Applications De Recherche Scientifique
Bz-Phe-Val-N(Ph(4-NO2))Arg-NH2 has a wide range of applications in scientific research:
Biochemistry: Used as a chromogenic substrate for studying the activity of proteolytic enzymes such as thrombin, trypsin, and papain.
Pharmacology: Utilized in drug discovery and development to screen for enzyme inhibitors and activators.
Industrial Applications: Applied in the production of enzyme-based products and in quality control processes.
Mécanisme D'action
The mechanism of action of Bz-Phe-Val-N(Ph(4-NO2))Arg-NH2 involves its cleavage by specific proteolytic enzymes. The compound serves as a substrate, and upon enzymatic cleavage, it releases p-nitroaniline. This release can be quantitatively measured by absorbance at 405 nm, providing a direct measure of enzyme activity . The molecular targets include the active sites of enzymes like thrombin, trypsin, and papain, which recognize and cleave the peptide bonds in the substrate .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzoyl-Phe-Val-Arg-p-nitroanilide hydrochloride: A similar compound with a hydrochloride salt form, used for similar applications.
N-Benzoyl-Pro-Phe-Arg-p-nitroanilide: Another chromogenic substrate used for studying proteolytic enzymes.
Nα-Benzoyl-L-arginine-4-nitroanilide: A substrate for trypsin and other proteases.
Uniqueness
Bz-Phe-Val-N(Ph(4-NO2))Arg-NH2 is unique due to its specific structure, which makes it an excellent substrate for a wide range of proteolytic enzymes. Its ability to release p-nitroaniline upon cleavage allows for easy and accurate measurement of enzyme activity, making it a valuable tool in various biochemical and medical research applications .
Propriétés
Formule moléculaire |
C33H40N8O6 |
|---|---|
Poids moléculaire |
644.7 g/mol |
Nom IUPAC |
N-[(2S)-1-[[(2S)-1-(N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C33H40N8O6/c1-21(2)28(39-31(44)26(20-22-10-5-3-6-11-22)38-30(43)23-12-7-4-8-13-23)32(45)40(24-15-17-25(18-16-24)41(46)47)27(29(34)42)14-9-19-37-33(35)36/h3-8,10-13,15-18,21,26-28H,9,14,19-20H2,1-2H3,(H2,34,42)(H,38,43)(H,39,44)(H4,35,36,37)/t26-,27-,28-/m0/s1 |
Clé InChI |
PIPRQKVYNAHWRU-KCHLEUMXSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
SMILES canonique |
CC(C)C(C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(CCCN=C(N)N)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B11931538.png)

![7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11931554.png)
![6-nitro-2-[3-(6-nitro-1H-benzimidazol-2-yl)propyl]-1H-benzimidazole](/img/structure/B11931558.png)

![2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B11931572.png)
![2-(((5-(1H-Benzo[d]imidazol-2-yl)-2-methylphenyl)imino)methyl)-4-benzyl-6-nitrophenol](/img/structure/B11931581.png)
![N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-5-methyl-1-(2-pyridyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11931583.png)

![2-[(6-{[(5-Methylthiophen-2-yl)methyl]amino}-9-propylpurin-2-yl)amino]butan-1-ol](/img/structure/B11931594.png)
![ethyl 2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate](/img/structure/B11931601.png)
![[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]-[2-(2,5-dioxopyrrol-1-yl)ethyl]azanium](/img/structure/B11931608.png)
